molecular formula C14H19N3O4S B2946553 2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one CAS No. 1704511-90-9

2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2946553
CAS No.: 1704511-90-9
M. Wt: 325.38
InChI Key: BOSVNSJMSPGVSD-UHFFFAOYSA-N
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Description

2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[321]octane-8-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound with a complex structure that includes both a bicyclic and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the methyl and methylsulfonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In industrial settings, large-scale production of this compound may involve optimized processes that ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to maximize efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to introduce additional functional groups or to increase its reactivity.

  • Reduction: : Reductive conditions can modify its structure or reduce certain functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions such as pH, temperature, and solvent choice are tailored to the desired reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one has several research applications:

  • Chemistry: : As a precursor in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for its pharmacological properties, including potential activity as a drug candidate.

  • Industry: : Used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level:

  • Molecular Targets: : It may target specific enzymes, receptors, or other proteins, altering their activity.

  • Pathways Involved: : The pathways affected depend on the biological context and can include signal transduction pathways, metabolic pathways, and more.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-phenylpyridazin-3(2H)-one

  • 8-azabicyclo[3.2.1]octane derivatives

  • Methylsulfonyl-containing pyridazinones

Uniqueness

What sets 2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one apart from similar compounds is its unique combination of a bicyclic structure with a pyridazinone core, potentially offering unique reactivity and biological activity profiles.

That’s a whirlwind tour through a very complex compound! Anything specific you want to dig into more?

Properties

IUPAC Name

2-methyl-6-(3-methylsulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-16-13(18)6-5-12(15-16)14(19)17-9-3-4-10(17)8-11(7-9)22(2,20)21/h5-6,9-11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSVNSJMSPGVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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